Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride
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Overview
Description
Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride is a chemical compound with the molecular formula C10H10N2O2.2ClH. It is a derivative of pyridine, featuring an aminopropynyl group at the 3-position and a carboxylate ester at the 4-position. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-4-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form methyl pyridine-4-carboxylate.
Alkyne Addition: The ester is then subjected to a Sonogashira coupling reaction with propargylamine in the presence of a palladium catalyst and a copper co-catalyst to introduce the aminopropynyl group at the 3-position.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of pyridine-4-carboxylic acid with methanol.
Catalytic Coupling: Use of industrial-grade palladium and copper catalysts for the Sonogashira coupling reaction.
Purification: The final product is purified through crystallization or recrystallization techniques to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropynyl group.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Oxidation of the aminopropynyl group can lead to the formation of nitriles or carboxylic acids.
Reduction: Reduction of the ester group results in the corresponding alcohol.
Substitution: Substitution reactions yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The aminopropynyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-aminopropyl)pyridine-4-carboxylate
- Methyl 3-(3-aminoprop-1-ynyl)benzoate
- Methyl 3-(3-aminoprop-1-ynyl)pyridine-2-carboxylate
Uniqueness
Methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride is unique due to the presence of both an aminopropynyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 3-(3-aminoprop-1-ynyl)pyridine-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.2ClH/c1-14-10(13)9-4-6-12-7-8(9)3-2-5-11;;/h4,6-7H,5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTNXAKQDQNCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C#CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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